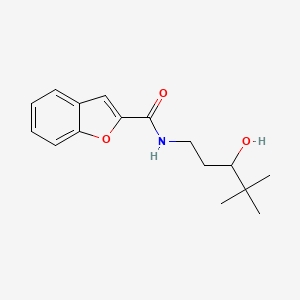![molecular formula C17H16ClN3O2 B3007893 N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide CAS No. 1444822-87-0](/img/structure/B3007893.png)
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by researchers at Bayer AG, and since then, it has been the subject of numerous scientific studies.
Mechanism Of Action
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and the dilation of blood vessels, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has several biochemical and physiological effects, including vasodilation, inhibition of smooth muscle cell proliferation, and anti-proliferative effects on cancer cells. It has also been shown to increase the levels of cGMP in cells, which can help to regulate various cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 is its specificity for sGC, which can help to reduce off-target effects. However, one limitation is that it can be difficult to administer in vivo, as it is not very soluble in water and can be rapidly metabolized.
Future Directions
There are several potential future directions for research on N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272, including:
1. Further studies on its potential therapeutic applications in cardiovascular disease, pulmonary hypertension, and cancer.
2. Development of more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and reduce metabolism.
3. Investigation of its potential interactions with other drugs, to identify potential drug-drug interactions.
4. Study of its effects on other cellular processes, such as apoptosis and autophagy.
5. Development of more potent and selective sGC activators, to improve its therapeutic potential.
Synthesis Methods
The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 involves several steps, including the reaction of 2-chlorobenzyl chloride with sodium cyanide to form 2-chlorobenzyl cyanide. This compound is then reacted with 3-hydroxy-4-pyridinone to form the intermediate product, which is subsequently reacted with 4-bromobutyryl chloride to yield the final product.
Scientific Research Applications
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has been studied for its potential therapeutic applications in several areas, including cardiovascular disease, pulmonary hypertension, and cancer. In cardiovascular disease, N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In pulmonary hypertension, N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has been shown to inhibit the growth of smooth muscle cells in the pulmonary artery, which can help to reduce pulmonary vascular resistance. In cancer, N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide 41-2272 has been shown to have anti-proliferative effects, which can help to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-4-pyridin-3-yloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-7-2-1-6-14(15)16(11-19)21-17(22)8-4-10-23-13-5-3-9-20-12-13/h1-3,5-7,9,12,16H,4,8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKZRVRRCXHXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)CCCOC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


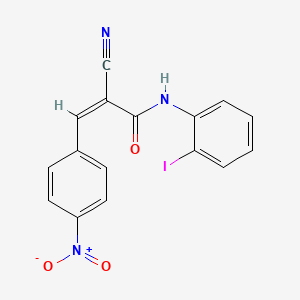
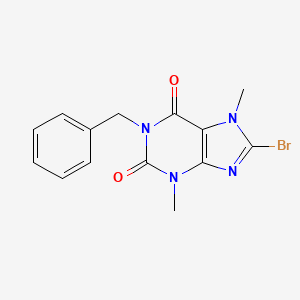
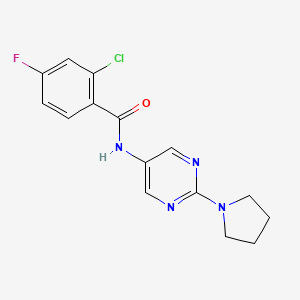
![2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3007817.png)
![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3007822.png)
![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)
![2-((4-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007825.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3007826.png)
![1-[7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl]ethanone](/img/structure/B3007829.png)
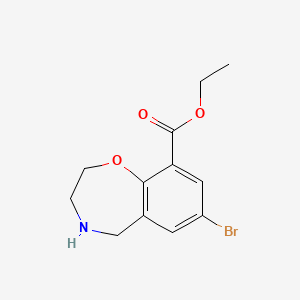
![8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3007831.png)
